molecular formula C8H15NO B12990227 1-Cyclopropylpiperidin-3-OL

1-Cyclopropylpiperidin-3-OL

Cat. No.: B12990227
M. Wt: 141.21 g/mol
InChI Key: YTZVWPNXEISNHO-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperidin-3-OL is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopropyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-Cyclopropylpiperidin-3-OL can be achieved through several routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically includes the removal of metalation groups, dehydroxylation, and pyridine reduction in a single step. Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Cyclopropylpiperidin-3-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-Cyclopropylpiperidin-3-OL has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.

    Industry: It is utilized in the production of various chemical products, including agrochemicals and polymers

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperidin-3-OL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

1-Cyclopropylpiperidin-3-OL can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-cyclopropylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-2-1-5-9(6-8)7-3-4-7/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZVWPNXEISNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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